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Famitinib is an oral, small-molecule multi-targeting tyrosine kinase inhibitor (TKI). Its dual anti-tumor

activity is achieved through the following mechanisms [1] [2]:

Inhibition of Angiogenesis: It blocks tumor blood supply by targeting receptors like VEGFR-2 (IC50

= 4.7) [3].
Inhibition of Cell Proliferation: It directly suppresses tumor cell growth by targeting receptors such

as PDGFR-β (IC50 = 6.6) and c-Kit [3].

When combined with camrelizumab (a PD-1 inhibitor), the therapy leverages synergistic effects. Famitinib's

action helps to remodel the tumor vascular and immune microenvironment, thereby enhancing the

body's immune response to fight the cancer more effectively [3].

The following diagram illustrates the signaling pathways inhibited by Famitinib and how its combination

with Camrelizumab achieves a synergistic effect.
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Clinical Trial Data and Efficacy

The conditional approval was primarily based on a randomized, open-label, controlled, multi-center

Phase II clinical study (SHR-1210-II-217) investigating camrelizumab plus famitinib versus camrelizumab

alone or investigator's choice of chemotherapy in women with recurrent or metastatic cervical cancer [1] [3].

The key efficacy outcomes from this trial are summarized in the table below.
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Efficacy Endpoint
Famitinib +
Camrelizumab

Camrelizumab
Monotherapy

Investigator's Choice
Chemotherapy

Median Progression-Free
Survival (mPFS)

8.1 months [3] 4.1 months [3] 2.9 months [3]

Median Overall Survival
(mOS) - ITT

20.6 months [3] 14.9 months [3] 13.9 months [3]

Objective Response Rate
(ORR) - Subgroup

44.6% [3] 22.6% [3] Not Reported

Median Overall Survival
(mOS) - Subgroup

20.2 months [3] Not Specified Not Specified

Trial Design Notes:

The subgroup data refers to patients who had not received prior bevacizumab treatment, which is
the population specified in the approved label [3].

The primary efficacy results demonstrate that the combination of famitinib and camrelizumab offers a
statistically significant and clinically meaningful improvement in both PFS and OS compared to

camrelizumab alone or chemotherapy [3].

Future Development and Context

Ongoing Research: A Phase III confirmatory clinical trial (SHR-1210-III-329) is currently
underway. This study plans to enroll 440 patients with cervical cancer in the first-line recurrent or

metastatic setting to further evaluate the efficacy of famitinib plus camrelizumab compared to
standard platinum-based chemotherapy [3].

Positioning in Treatment Landscape: This approval provides a new, effective targeted-therapy
and immunotherapy ("targeted-immuno") combination for a specific patient population with

limited treatment options. The regimen is notable for its ability to cover a broad patient population in
the second-line setting, regardless of PD-L1 or MSI-H status [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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